molecular formula C6H13Cl2NO B144134 4-(2-Chloroethyl)morpholine hydrochloride CAS No. 3647-69-6

4-(2-Chloroethyl)morpholine hydrochloride

Cat. No. B144134
CAS RN: 3647-69-6
M. Wt: 186.08 g/mol
InChI Key: NBJHDLKSWUDGJG-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)morpholine hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a morpholine ring, which is a common feature in molecules with potential biological activity. The compound's utility in synthesizing derivatives with diverse biological activities, such as antibacterial, antioxidant, anti-tuberculosis (TB), anti-diabetic properties, and as a potential molluscicidal agent, has been explored in several studies .

Synthesis Analysis

The synthesis of derivatives of 4-(2-Chloroethyl)morpholine hydrochloride typically involves a multi-step process, starting from different precursor molecules. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Another study reported the synthesis of various 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives by reacting oxadiazoles with 4-(2-chloroethyl)morpholine hydrochloride using sodium hydride as an activator . These methods highlight the versatility of 4-(2-chloroethyl)morpholine hydrochloride as a building block for creating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of derivatives synthesized from 4-(2-chloroethyl)morpholine hydrochloride has been elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. Single crystal X-ray diffraction studies have provided detailed insights into the crystal lattice parameters and molecular conformations of these compounds . For example, the crystal structure of a synthesized compound revealed that it belongs to the monoclinic system with specific lattice parameters and residual factor .

Chemical Reactions Analysis

The chemical reactivity of 4-(2-chloroethyl)morpholine hydrochloride is demonstrated through its involvement in nucleophilic substitution reactions, where it acts as an alkylating agent to introduce the morpholine moiety into various molecular frameworks . This reactivity is crucial for the synthesis of a wide range of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 4-(2-chloroethyl)morpholine hydrochloride are influenced by the morpholine ring and the substituents attached to it. These properties are essential for determining the compounds' solubility, stability, and suitability for further chemical modifications. The crystallographic studies provide valuable information about the density, melting points, and molecular conformations, which are important for understanding the interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Complexation with Metals

4-(2-Chloroethyl)morpholine hydrochloride has been utilized in the synthesis of novel compounds through reactions with various elements. For instance, it was involved in creating N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, which were then complexed with palladium(II) and mercury(II) (Singh et al., 2000). Another study used this chemical in synthesizing complexes with palladium(II) that served as catalysts for the Heck reaction (Singh et al., 2013).

Creation of Biologically Active Compounds

4-(2-Chloroethyl)morpholine hydrochloride has been a key ingredient in creating biologically active compounds. For example, it was used in synthesizing a compound showing notable anti-tuberculosis activity (Mamatha S.V et al., 2019). Another research synthesized derivatives of this chemical for potential antibacterial and hemolytic activities (Aziz ur-Rehman et al., 2021).

Corrosion Inhibition

This compound has also found use in corrosion inhibition studies. One research demonstrated its effectiveness as a corrosion inhibitor for mild steel in an HCl medium (Nnaji et al., 2017).

In Pharmaceutical Preparations

In the pharmaceutical sector, 4-(2-Chloroethyl)morpholine hydrochloride has been analyzed in the context of pharmaceutical preparations. A study examined its use in the preparation of an active component in the Afobazol medicinal preparation, including procedures for determining its impurities (Burykin et al., 2014).

Safety And Hazards

4-(2-Chloroethyl)morpholine hydrochloride is toxic if swallowed and harmful in contact with skin. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment is required when handling this chemical .

properties

IUPAC Name

4-(2-chloroethyl)morpholine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJHDLKSWUDGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052043
Record name 4-(2-Chloroethyl)morpholine hydrochloride (1:1)
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Molecular Weight

186.08 g/mol
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Physical Description

Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Product Name

4-(2-Chloroethyl)morpholine hydrochloride

CAS RN

3647-69-6
Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)
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Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)
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Record name 4-(2-Chloroethyl)morpholine hydrochloride (1:1)
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Record name 4-(2-chloroethyl)morpholinium chloride
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Synthesis routes and methods I

Procedure details

An amount, 398.5 grams, of 2,6-dimethyl-N-(2-hydroxypropyl) morpholine (2.3 moles) was condensed with the free chloroamine obtained from 390.5 grams N-chloroethyl morpholine hydrochloride (2.3 moles) as described above to give 325.4 grams (55.7%) of the catalyst as a pale yellow oil, bp 122°-124° C. at 0.3 mm of Hg. The structure was confirmed by elemental analysis, calc. 62.9 C, 10.6 H, 9.8 N; found 62.2 C, 10.4 H, 9.8 N.
Quantity
2.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 2 l of benzene was dissolved 623 g of morpholine ethanol. The solution was stirred while maintaining its temperature below 35° C. with ice-cooling, followed by dropwise addition of 735 g of thionyl chloride in 500 ml of benzene. Upon completion of the dropping, the resultant mixture was refluxed with stirring for 4 hours. After cooling, the crystalline precipitate was collected to give 872.4 g (yield: 98.7%) of chloroethylmorpholine hydrochloride having a melting point of 180°-182° C.
Quantity
735 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
623 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into 5 g (57 mmol) morpholine dissolved in 15 ml toluene, 4.6 ml (69 mmol) of 2-chlorohydrin was added dropwise. The mixture was heated to the reflux temperature and reacted for 5 h. After cooling, 20 ml of 5% NaOH solution was added to wash the reaction mixture. The organic layer obtained was washed with a saturated saline solution and dried over anhydrous sodium sulfate, then filtrated. Into the filtrate cooled in an ice bath, 8.3 ml (114 mmol) of thionyl chloride was added dropwise. After reacting for 12 h at room temperature, the reaction mixture was concentrated to dry in reduced pressure. The residue was recrystallized with ethyl acetate to obtain 5.9 g white solid with the yield of 55%. m.p. 182-184° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-chlorohydrin
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
8.3 mL
Type
reactant
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
PF Donovan, WR Smith, DA Conley - The Journal of Organic …, 1967 - ACS Publications
(1) G. Manecke and H. Heller, Ber., 96, 2700 (1962). 2-chloroethyl ether with ethylenimine (Scheme I). They state that reaction of the presumed bisaziridine I with hydrobromic acid leads …
Number of citations: 1 pubs.acs.org
AK Singh, J Sooriyakumar, S Husebye… - Journal of Organometallic …, 2000 - Elsevier
The reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe − and Te 2− , generated in situ (under N 2 atmosphere) have resulted in N-{2-(4-methoxyphenyltelluro)ethyl}…
Number of citations: 2 www.sciencedirect.com
SG Khan, SAR Naqvi, M Ahmad… - Pakistan journal of …, 2021 - search.ebscohost.com
A series of new derivatives of 4-(2-chloroethyl) morpholine hydrochloride (5) were efficiently synthesized. Briefly, different aromatic organic acids (1a-f) were refluxed to acquire …
Number of citations: 4 search.ebscohost.com
P Singh, D Das, O Prakash, AK Singh - Inorganica Chimica Acta, 2013 - Elsevier
The reactions of in-situ generated PhS − , PyS − and PhSe − with 4-(2-chloroethyl)morpholine hydrochloride and 1-(2-chloroethyl)piperidine hydrochloride in N 2 atmosphere have …
Number of citations: 26 www.sciencedirect.com
A Alamri, H Sayed, AR Farghaly, KS Ismail… - 2023 - researchsquare.com
Carboxymethyl Cellulose (CMC), a renowned natural polymer, finds versatile applications, especially in medicine. This study explores the effect of 4-(2-chloroethyl) morpholine …
Number of citations: 2 www.researchsquare.com
AK Singh, JS Kumar, RJ Butcher - Inorganica Chimica Acta, 2001 - Elsevier
The first tellurated derivative of morpholine, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L 1 ) has been synthesized by reacting in situ generated ArTe − with 4-(2-chloroethyl)…
Number of citations: 25 www.sciencedirect.com
S Gul - 2014 - repository.pastic.gov.pk
The presented research work in this dissertation comprises of synthesis, characterization, antimicrobial, hemolytic and enzyme inhibition studies of some new acetamides/sulfides …
Number of citations: 0 repository.pastic.gov.pk
SV Mamatha, M Bhat, BK Sagar… - Journal of Molecular …, 2019 - Elsevier
4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine (3) was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. It …
Number of citations: 12 www.sciencedirect.com
R Zhao, B Wang, H Wu, J Hynes Jr, K Leftheri… - Arkivoc, 2009 - arkat-usa.org
A new efficient method was developed for the preparation of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid. The new method involves N-alkylation of 7-methoxy-2-…
Number of citations: 5 www.arkat-usa.org
NI Avdyunina, BM Pyatin, LN Grushevskaya… - Pharmaceutical …, 2011 - Springer
The optimum synthetic scheme, methods of obtaining intermediates, and stage-by-stage analytical control techniques have been developed for industrial manufacturing of the new …
Number of citations: 1 link.springer.com

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